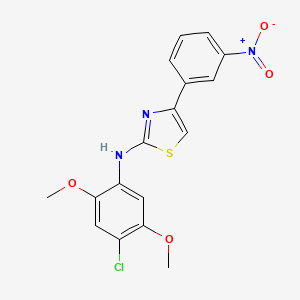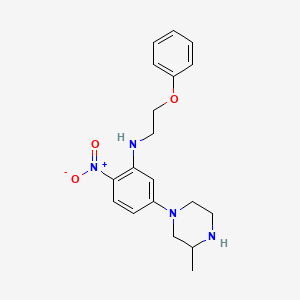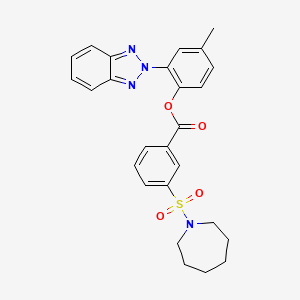![molecular formula C12H8Cl4N2S B11537591 (1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11537591.png)
(1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine” is a hydrazone compound with an intriguing structure. It consists of a thiophene ring, a trichlorophenyl ring, and a hydrazine linkage. The compound’s systematic name reflects its substituents and double bond configuration.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,4,6-trichlorobenzaldehyde with 5-chlorothiophene-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction proceeds through a Schiff base intermediate, which subsequently cyclizes to form the hydrazone.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the target compound.
Industrial Production: While not widely produced industrially, this compound finds applications in research and specialized fields.
Analyse Des Réactions Chimiques
Reactivity: The compound exhibits interesting reactivity due to its functional groups. Notable reactions include:
Oxidation: The hydrazone moiety can undergo oxidation to form the corresponding azo compound.
Reduction: Reduction of the hydrazone yields the corresponding hydrazine.
Substitution: Halogen atoms on the phenyl rings are susceptible to nucleophilic substitution.
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine hydrate (N₂H₄·H₂O).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Major Products: The oxidation of the hydrazone leads to the azo compound, while reduction produces the hydrazine derivative.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Coordination Chemistry: It can serve as a ligand in coordination complexes.
Antimicrobial Properties: Some hydrazones exhibit antimicrobial activity, making them relevant for drug discovery.
Bioconjugation: Researchers explore hydrazones for targeted drug delivery.
Dyes and Pigments: The compound’s unique structure may find applications in colorants.
Corrosion Inhibitors: Hydrazones can protect metals from corrosion.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with identical substituents, similar hydrazones and azo compounds share structural features. Notable related compounds include:
- Compound A): A structurally related hydrazone with different substituents.
- Compound B): An azo compound with similar aromatic rings.
: Example reference for Compound A. : Example reference for Compound B.
Propriétés
Formule moléculaire |
C12H8Cl4N2S |
|---|---|
Poids moléculaire |
354.1 g/mol |
Nom IUPAC |
2,4,6-trichloro-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]aniline |
InChI |
InChI=1S/C12H8Cl4N2S/c1-6(10-2-3-11(16)19-10)17-18-12-8(14)4-7(13)5-9(12)15/h2-5,18H,1H3/b17-6+ |
Clé InChI |
HBWBDGTZLBFFRG-UBKPWBPPSA-N |
SMILES isomérique |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(S2)Cl |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11537513.png)
![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11537528.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B11537540.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11537566.png)
![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11537572.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11537580.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537597.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537598.png)

![2,4-dichloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537608.png)
methanone](/img/structure/B11537611.png)
